molecular formula C6H3F3N2O2 B1328704 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid CAS No. 1000931-46-3

4-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Cat. No. B1328704
M. Wt: 192.1 g/mol
InChI Key: RYIFBKCEVLTAOZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The trifluoromethyl group attached to the pyrimidine ring at the 4-position and the carboxylic acid group at the 2-position are indicative of the compound's potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related trifluoromethyl pyrimidines has been explored through various methods. For instance, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones has been used to synthesize a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Additionally, trifluoromethyl groups can be introduced by deoxygenative fluorination of suitable carboxylic acids with sulfur tetrafluoride or by displacement of ring-bound halogens by trifluoromethylcopper generated in situ .

Molecular Structure Analysis

The molecular structure of trifluoromethyl pyrimidines has been determined through crystallography. For example, the crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, a related compound, has been elucidated, providing insights into the arrangement of the trifluoromethyl group in relation to the pyrimidine ring .

Chemical Reactions Analysis

Trifluoromethyl pyrimidines undergo various chemical reactions. For instance, 4-(Trifluoromethyl)pyrimidin-2(1H)-ones react with trimethylsilyl cyanide to give Michael-like 1,4-conjugate hydrocyanation adducts, which can be further transformed into trifluoromethylated analogues of dihydroorotic acid . The reactivity of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles to give pyrimidines has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl pyrimidines are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can affect the stability and reactivity of the compound. For example, 5-pyrimidyllithium species with trifluoromethyl substituents are stable and can be used to produce carboxylic acids in high yields . The orthogonal intramolecular C–F···C=O interaction observed in some trifluoromethyl pyrimidines may stabilize certain conformations of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

4-(Trifluoromethyl)pyrimidine-2-carboxylic acid and its derivatives are pivotal in the field of organic synthesis. For instance, they are used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds are synthesized using Michael-like 1,4-conjugate hydrocyanation, leveraging the unique reactivity of the trifluoromethyl group (Sukach et al., 2015). Furthermore, they serve as substrates for generating metal-bearing and trifluoromethyl-substituted pyrimidines, highlighting their versatility in organic transformations (Schlosser, Lefebvre, & Ondi, 2006).

Crystallography and Material Science

In crystallography and material science, these compounds are crucial for constructing robust coordination complexes. For instance, they have been used to synthesize and characterize various coordination complexes, contributing to the field of inorganic crystal engineering (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).

Photovoltaic Applications

A notable application of derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is in dye-sensitized solar cells. These compounds, when used as electron-accepting and anchoring groups, show significant promise in improving the efficiency of these solar cells, as demonstrated by the enhanced performance of cells using these dyes (Wu et al., 2015).

Biological Studies

In the realm of biochemistry and pharmacology, while being cautious to exclude drug use and dosage information, it is noteworthy that derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid have been investigated for their potential as inhibitors in biological systems. For example, compounds have been designed as inhibitors of NF-kappaB and AP-1 gene expression, which are critical in various physiological processes (Palanki et al., 2000).

Analytical Chemistry

In analytical chemistry, mass spectrometric studies of 4-pyrimidine carboxylic acids, including derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, have revealed their unique fragmentation routes, which is crucial for understanding their chemical behavior and for the development of new analytical methods (Jovanović et al., 2002)

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIFBKCEVLTAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649588
Record name 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine-2-carboxylic acid

CAS RN

1000931-46-3
Record name 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com

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